molecular formula C8H5Cl2FO B6356101 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone CAS No. 1214323-02-0

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone

Cat. No.: B6356101
CAS No.: 1214323-02-0
M. Wt: 207.03 g/mol
InChI Key: DLMGPKPCPNUCAI-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FO It is a chlorinated ketone that features both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone typically involves the chlorination of 1-(3-chloro-5-fluorophenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C8H6ClFO} + \text{SOCl2} \rightarrow \text{C8H6Cl2FO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can lead to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: 3-Chloro-5-fluorobenzoic acid.

    Reduction: 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanol.

    Substitution: 2-Methoxy-1-(3-chloro-5-fluorophenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-fluorophenyl)ethanone: Similar structure but lacks the additional chloro substituent.

    2-Chloro-1-(4-fluorophenyl)ethanone: The fluoro substituent is positioned differently on the phenyl ring.

    2-Chloro-1-(3,4-difluorophenyl)ethanone: Contains an additional fluoro substituent.

Uniqueness

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMGPKPCPNUCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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